N'-Desmethyl Amonafide-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Desmethyl Amonafide-d5 is a deuterated analog of N’-Desmethyl Amonafide, which is a metabolite of Amonafide. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of N’-Desmethyl Amonafide-d5 is C15H10D5N3O2, and it has a molecular weight of 274.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Desmethyl Amonafide-d5 typically involves the deuteration of N’-Desmethyl Amonafide. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of N’-Desmethyl Amonafide-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-pressure reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-Desmethyl Amonafide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
N’-Desmethyl Amonafide-d5 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential use in cancer treatment as it is a metabolite of Amonafide, a known anti-cancer agent.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
N’-Desmethyl Amonafide-d5 exerts its effects primarily through its interaction with DNA. It acts as a DNA intercalating agent and inhibits the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby interfering with DNA replication and transcription. The molecular targets include DNA topoisomerase II-alpha and DNA topoisomerase II-beta .
Comparison with Similar Compounds
Similar Compounds
N’-Desmethyl Amonafide: The non-deuterated analog of N’-Desmethyl Amonafide-d5.
Amonafide: The parent compound from which N’-Desmethyl Amonafide is derived.
Deuterated Amonafide: Another deuterated analog used in similar research applications
Uniqueness
N’-Desmethyl Amonafide-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantification and tracing of metabolic pathways are essential .
Properties
IUPAC Name |
5-amino-2-[2,2-dideuterio-2-(trideuteriomethylamino)ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLYCGLQHZUVQZ-RPIBLTHZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.